molecular formula C4H6O6S2 B13691695 [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide

[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide

Cat. No.: B13691695
M. Wt: 214.2 g/mol
InChI Key: FIMJFTMDXIQQBE-UHFFFAOYSA-N
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Description

[4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide: is an organic sulfur compound with the molecular formula C4H6O6S2 and a molecular weight of 214.22 g/mol . . This compound is characterized by its unique structure, which includes two dioxathiolane rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide typically involves the oxidation of precursor compounds. One common method is the oxidation of 1,3,2-dioxathiolane using oxidizing agents such as hydrogen peroxide . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield.

Industrial Production Methods: In industrial settings, the production of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide may involve continuous flow microreaction technology. This method allows for efficient heat exchange and mixing of reactants, leading to higher yields and safer production processes . The optimal conditions for this process include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a specific flow rate ratio between the continuous and dispersed phases .

Chemical Reactions Analysis

Types of Reactions: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfide compounds .

Scientific Research Applications

Chemistry: In chemistry, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is used as an intermediate in organic synthesis. It plays a crucial role in the preparation of various sulfur-containing compounds .

Biology and Medicine: It can be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is utilized as an additive in lithium-ion batteries. It enhances the electrochemical performance and stability of the batteries, especially under high-voltage conditions .

Mechanism of Action

The mechanism of action of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable film on the cathode surface. This film prevents the continuous decomposition of the electrolyte and enhances the overall performance of the battery . The compound’s ability to form stable films is attributed to its unique dioxathiolane structure, which facilitates the formation of strong bonds with the cathode material .

Properties

Molecular Formula

C4H6O6S2

Molecular Weight

214.2 g/mol

IUPAC Name

4-(2-oxo-1,3,2-dioxathiolan-4-yl)-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C4H6O6S2/c5-11-7-1-3(9-11)4-2-8-12(6)10-4/h3-4H,1-2H2

InChI Key

FIMJFTMDXIQQBE-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)O1)C2COS(=O)O2

Origin of Product

United States

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